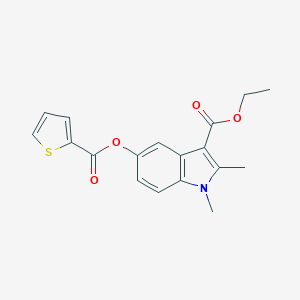

3-(エトキシカルボニル)-1,2-ジメチルインドール-5-イル チオフェン-2-カルボン酸エステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. Its chemical formula is C4H4S .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K provides a variety of substituted thiophenes in good yields .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .作用機序

Target of Action

It is known that thiophene derivatives have a wide range of biological effects and are often used in medicinal chemistry . For instance, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic .

Mode of Action

Thiophene derivatives are known to interact with their targets in various ways, often leading to changes in cellular function .

Biochemical Pathways

Thiophene derivatives are known to impact a variety of biochemical pathways, leading to a range of downstream effects .

Result of Action

Thiophene derivatives are known to have a variety of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

実験室実験の利点と制限

One of the significant advantages of using 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate in lab experiments is its excellent charge transport properties. This makes it suitable for use in the fabrication of high-performance organic electronic devices. However, the complex synthesis method and the high cost of the compound are some of the limitations associated with its use in lab experiments.

将来の方向性

There are several future directions for the use of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate in scientific research. One of the significant future directions is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need to explore the potential applications of this compound in other fields such as optoelectronics and photovoltaics.

Conclusion:

In conclusion, 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. The compound exhibits excellent charge transport properties, which make it suitable for use in various applications such as organic electronics. While there are limitations associated with its use in lab experiments, the future directions for the use of this compound in scientific research are promising.

合成法

The synthesis of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate is a complex process that involves several steps. The first step involves the synthesis of 3-(Ethoxycarbonyl)-1,2-dimethylindole, which is then coupled with thiophene-2-carboxylic acid to form the final compound. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various purification techniques.

科学的研究の応用

抗菌活性

チオフェン誘導体は、Bacillus cereus、Shigella dysenteriae、Salmonella typhiなどの様々な細菌株に対して抗菌活性を示すことが示されています .

抗真菌活性

これらの化合物は、Macrophomina phaseolina、Fusarium equiseti、Alternaria alternate、Colletotrichum corchoriなどの真菌に対して抗真菌特性も示します .

抗菌剤

チオフェン誘導体は、様々な微生物種に対する活性を示すことから、抗菌剤として有望な様々な形態に合成することができます .

合成化学

チオフェン誘導体の合成には、様々な化学反応が関与しており、合成化学において、潜在的な治療用途を持つ新規化合物を創製するために適用することができます .

医薬品開発

これらの生物活性から、チオフェン誘導体は、特に耐性菌株や真菌を標的にした新規医薬品開発の基礎として使用できる可能性があります .

化学研究

生化学分析

Biochemical Properties

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties . The interactions of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate with specific enzymes and proteins, such as kinases and receptors, can modulate signaling pathways and cellular responses .

Cellular Effects

The effects of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate can impact metabolic pathways, affecting the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of action of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . These binding interactions can result in changes in gene expression, enzyme activity, and cellular responses. For instance, the compound may inhibit the activity of certain kinases, thereby modulating downstream signaling pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit varying degrees of stability, with some compounds remaining active for extended periods while others degrade more rapidly . The long-term effects of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate on cellular function can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cellular damage and organ toxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of active or inactive metabolites . Understanding the metabolic pathways of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate is crucial for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Additionally, the physicochemical properties of the compound, such as solubility and lipophilicity, play a significant role in its distribution within the body . Understanding the transport and distribution of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate is essential for optimizing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy production, or protein synthesis . Understanding the subcellular localization of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate is crucial for elucidating its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-4-22-18(21)16-11(2)19(3)14-8-7-12(10-13(14)16)23-17(20)15-6-5-9-24-15/h5-10H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALOARWYTDDTFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl 4-chloro-5-methyl-2-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B497676.png)

![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497686.png)

amine](/img/structure/B497696.png)